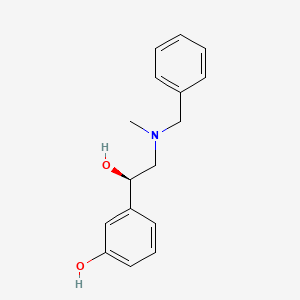

Benzylphenylephrine

Description

Properties

IUPAC Name |

3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367567-95-0 | |

| Record name | Benzylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1367567950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYLPHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2JO4751KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzylphenylephrine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Benzylphenylephrine

Introduction

This compound, with the IUPAC name 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol, is a significant organic compound often encountered in the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of L-phenylephrine, a widely used sympathomimetic drug for treating hypotension and as a nasal decongestant.[2] Furthermore, this compound is recognized as a process impurity in the production of phenylephrine, making its synthesis and characterization critical for quality control and regulatory compliance in drug manufacturing.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and detailed analytical characterization of this compound. The document outlines a common synthetic route, step-by-step experimental protocols, and the application of modern analytical techniques for structural elucidation and purity assessment.

PART 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the ketone precursor, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, also known as Benzylphenylephrone.[3][4] This transformation targets the carbonyl group, converting it into a secondary alcohol, which is the characteristic hydroxyl group of this compound. While industrial processes often employ sophisticated asymmetric hydrogenation to yield a specific enantiomer, a straightforward and widely accessible method for laboratory-scale synthesis involves the use of a chemical reducing agent such as sodium borohydride.[5][6]

Synthetic Pathway: Reduction of Benzylphenylephrone

The core of the synthesis is the reduction of the ketone functional group. This is a fundamental reaction in organic chemistry where a hydride reagent attacks the electrophilic carbonyl carbon. The choice of sodium borohydride is strategic; it is a mild and selective reducing agent, well-suited for reducing ketones without affecting the aromatic ring or the phenolic hydroxyl group. The reaction is typically performed in an alcoholic solvent, which also serves as a proton source to neutralize the resulting alkoxide intermediate.

Caption: Synthetic workflow for this compound via ketone reduction.

Experimental Protocol: Synthesis via Chemical Reduction

This protocol describes a general procedure for the synthesis of racemic this compound.

Materials:

-

1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one hydrochloride (Benzylphenylephrone HCl)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Benzylphenylephrone HCl in methanol.

-

Reduction: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid to neutralize excess NaBH₄ and decompose borate complexes.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Workup: To the remaining aqueous residue, add ethyl acetate. Neutralize the solution by adding a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.[5][6]

PART 2: Physicochemical and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | [1] |

| Molecular Formula | C₁₆H₁₉NO₂ | [1][7] |

| Molecular Weight | 257.33 g/mol | [1][7] |

| Exact Mass | 257.1416 Da | [1][8] |

| Melting Point | 78-80°C (racemic) | [7] |

| Appearance | White to off-white solid | General |

Analytical Characterization Workflow

A logical workflow ensures comprehensive analysis of the synthesized compound.

Caption: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this compound.

-

Principle: The compound is separated based on its hydrophobicity. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first.

-

Expected Result: A pure sample of this compound should yield a single major peak at a specific retention time. The presence of other peaks indicates impurities.

| Parameter | Typical Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile or Methanol | The acidic buffer improves peak shape for the basic amine. A gradient elution (e.g., 20% to 80% B) is often used to ensure good separation.[9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 272 nm or 280 nm | The phenolic chromophore exhibits strong absorbance in this region.[9][10] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight of the synthesized compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Electrospray Ionization (ESI) in positive mode is ideal for amines like this compound, as they readily accept a proton.

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

| Ion | Calculated m/z |

| [M+H]⁺ | 258.1494 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.[11]

-

Principle: NMR detects the magnetic properties of atomic nuclei (¹H and ¹³C) and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.

-

Expected ¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. A Chinese patent provides partial data consistent with the structure.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Protons on benzyl ring |

| ~ 6.70 - 7.20 | Multiplet | 4H | Protons on hydroxyphenyl ring |

| ~ 4.80 | Doublet of Doublets | 1H | -CH(OH)- |

| ~ 3.60 | Singlet | 2H | Benzylic -CH₂- |

| ~ 2.50 - 2.70 | Multiplet | 2H | -CH₂-N- |

| ~ 2.25 | Singlet | 3H | -N-CH₃[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. An IR spectrum provides a "fingerprint" of the functional groups.

-

Expected Result: The spectrum for this compound will show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 (broad) | O-H | Stretching (Alcohol & Phenol) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2980 - 2850 | C-H | Aliphatic Stretching |

| 1610 - 1580 | C=C | Aromatic Ring Stretching |

| 1250 - 1180 | C-N | Amine Stretching |

| 1150 - 1050 | C-O | Alcohol Stretching |

PART 3: Safety Information

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The described synthetic protocol offers a reliable method for obtaining the material at a laboratory scale. The multi-technique analytical approach, combining HPLC for purity with MS, NMR, and IR for structural confirmation, establishes a self-validating system to ensure the identity and quality of the final compound. These methodologies are crucial for any application of this compound, from its use as a synthetic intermediate to its role as a reference standard for impurity profiling in pharmaceutical quality control.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59940052, this compound. Retrieved from [Link].

-

ChemBK (n.d.). rac Benzyl Phenylephrine. Retrieved from [Link].

- Boehringer Ingelheim Pharma (2000). Method for producing l-phenylephrine hydrochloride. Google Patents. WO2000043345A1.

-

ChemBK (n.d.). rac Benzyl Phenylephrine(Phenylephrine Impurity D). Retrieved from [Link].

- Wuhan Wuyao Technology Co., Ltd. (2014). Preparation method of phenylephrine hydrochloride impurity. Google Patents. CN103553942A.

- Boehringer Ingelheim Pharma Gmbh (2001). Method for preparing of L-phenylephrine hydrochloride. Google Patents. US6187956B1.

- Wuhan Wuyao Technology Co., Ltd. (2016). A kind of preparation method of phenylephrine hydrochloride impurity. Google Patents. CN103553942B.

-

ResearchGate (n.d.). Phenylephrine synthesis. a-c Three routes are depicted for the... Retrieved from [Link].

- Aoke Kairuisi Pharmaceutical Technology Suzhou Co., Ltd. (2010). Preparation method of phenylephrine. Google Patents. CN101921197A.

-

Wang, H., Liu, J., Tang, J., Chen, S., Zhang, F., & Yu, J. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1), 47-51. Retrieved from [Link].

-

Baison, W., Teerawutgulrag, A., Puangsombat, P., & Rakariyatham, N. (2014). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 87-95. Retrieved from [Link].

-

Veeprho (n.d.). Benzyl phenylephrine | CAS 286426-31-1. Retrieved from [Link].

-

Sree, G. J., & Kumar, D. V. (2012). Simultaneous Estimation of Phenylephrine Hydrochloride and Benzyl Alcohol by First Derivative Spectrophotometric Method. Current Research in Pharmaceutical Sciences, 4, 215-218. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Phenylephrine. NIST Chemistry WebBook. Retrieved from [Link].

-

Kumar, A., & Ramani, A. V. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences, 11(8), 127-136. Retrieved from [Link].

- Wang, B., Sun, Y., & Wen, J. (2012). Preparation method of phenylephrine. Google Patents. CN102776251A.

-

GPAT Discussion Center (2019, May 10). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Retrieved from [Link].

-

HELIX Chromatography (n.d.). HPLC Methods for analysis of Phenylephrine. Retrieved from [Link].

-

Li, Q., et al. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 47-51. Retrieved from [Link].

-

Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1560. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link].

-

Piešťanský, J., et al. (2016). Determination of antigripal drugs (pheniramine, phenylephrine) in biological samples by on-line CITP-CZE coupled with tandem mass spectrometry. Česká a Slovenská farmacie, 65(1), 19-24. Retrieved from [Link].

-

SIELC Technologies (n.d.). HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. Retrieved from [Link].

-

Shaik, A. P., & Adapa, S. (2023). Interpretation data of IR spectra Phenylephrine. ResearchGate. Retrieved from [Link].

-

Florou, D., Boumba, V. A., & Tsiafoulis, G. C. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Journal of Analytical Toxicology. Retrieved from [Link].

-

Negi, B. (n.d.). NMR SPECTROSCOPY. SlideShare. Retrieved from [Link].

-

Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link].

Sources

- 1. This compound | C16H19NO2 | CID 59940052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6187956B1 - Method for preparing of L-phenylephrine hydrochloride - Google Patents [patents.google.com]

- 3. Benzyl Phenylephrone Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]

- 5. CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]

- 6. CN103553942B - A kind of preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. rac Benzyl Phenylephrine(Phenylephrine Impurity D) [lgcstandards.com]

- 9. bepls.com [bepls.com]

- 10. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 11. sdbidoon.com [sdbidoon.com]

An In-depth Technical Guide on the Mechanism of Action of N-Benzylphenylephrine

Preamble: Addressing the Nomenclature

The term "Benzylphenylephrine" does not correspond to a standard chemical name in pharmacological or chemical literature. This guide will focus on the most structurally plausible and scientifically relevant interpretation: N-Benzylphenylephrine . This molecule is a derivative of phenylephrine, a well-characterized α1-adrenergic receptor agonist, distinguished by the substitution of a benzyl group on its amine nitrogen. This structural modification serves as the central point of our mechanistic investigation.

Section 1: The Adrenergic Receptor System: A Primer

The adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines epinephrine and norepinephrine.[1][2] They are critical mediators of the sympathetic nervous system, regulating a vast array of physiological processes. These receptors are broadly classified into two main families, α and β, each with several subtypes:

-

α-Adrenergic Receptors:

-

α1 (subtypes α1A, α1B, α1D): Primarily couple to Gq proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade culminates in an increase in intracellular calcium (Ca2+), typically causing smooth muscle contraction.[3][4]

-

α2 (subtypes α2A, α2B, α2C): Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

-

β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels.

The specific physiological response to an adrenergic agonist is dictated by its binding affinity and intrinsic efficacy at these various receptor subtypes.

Section 2: The Archetype: Mechanism of Action of Phenylephrine

To understand the derivative, we must first master the parent compound. Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective α1-adrenergic receptor agonist.[5][6][7][8][9] Its mechanism is direct, meaning it binds to and activates the receptor itself, rather than causing the release of endogenous norepinephrine.[7][10]

The key steps in phenylephrine's mechanism of action are:

-

Receptor Binding: Phenylephrine binds to the α1-adrenoceptor.

-

Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated Gq heterotrimeric G protein.[4]

-

PLC Stimulation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[3][11]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11][12]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+.[3]

-

Physiological Response: The elevated cytosolic Ca2+ concentration leads to the activation of various calcium-dependent proteins, most notably causing the contraction of vascular smooth muscle, which results in vasoconstriction and an increase in blood pressure.[3][10][13]

Caption: Canonical signaling pathway of the α1-adrenergic agonist Phenylephrine.

Section 3: The Derivative: N-Benzylphenylephrine - A Mechanistic Analysis

The introduction of a benzyl group onto the nitrogen of phenylephrine creates N-Benzylphenylephrine. This modification is predicted to significantly alter its pharmacological profile through established principles of Structure-Activity Relationships (SAR).

-

Role of the Amine Group: In phenylephrine, the secondary amine is crucial. It is protonated at physiological pH and forms a key ionic bond with a conserved aspartate residue in the third transmembrane domain of the adrenergic receptor.

-

Impact of the N-Benzyl Group:

-

Steric Hindrance: The benzyl group is substantially larger than the methyl group it replaces. This increased bulk could create steric hindrance within the α1-receptor's binding pocket, potentially decreasing binding affinity compared to phenylephrine.

-

Lipophilicity: The benzyl group significantly increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes but may also favor interactions with hydrophobic pockets within the receptor.

-

Receptor Selectivity: For many sympathomimetic amines, increasing the size of the N-substituent tends to decrease α-receptor activity and increase β-receptor activity.[14] Therefore, it is plausible that N-Benzylphenylephrine may have reduced α1-agonist activity and potentially gain some β-agonist or even antagonist properties. The bulky group might prevent the receptor from adopting the fully active conformation required for Gq signaling, even if it binds.

-

Based on SAR, N-Benzylphenylephrine is hypothesized to act as a modulator of adrenergic receptors. Its primary interaction is still expected to be at the α1-receptor, due to the parent phenylephrine scaffold. However, its functional output is likely to be different:

-

Scenario A: Reduced Potency α1-Agonist: The most direct hypothesis is that it retains the α1-agonist mechanism of phenylephrine but with a significantly lower potency (higher EC50) due to steric hindrance.

-

Scenario B: Partial α1-Agonist: The N-benzyl group might allow the molecule to bind but prevent the full conformational change required for maximal receptor activation, resulting in partial agonism.

-

Scenario C: Mixed α1-Antagonist/β-Agonist: A more complex but plausible outcome is that the bulky substituent leads to a loss of α1-agonist efficacy, potentially unmasking weak antagonist properties, while simultaneously conferring some agonist activity at β-receptors.

The downstream signaling cascade, if α1-agonism is retained, would follow the same Gq/PLC/IP3/Ca2+ pathway as phenylephrine. The key difference would be the efficiency of initiating this cascade.

Section 4: Experimental Validation: A Protocol for Characterizing N-Benzylphenylephrine

To elucidate the true mechanism of action and test our hypotheses, a robust experimental plan is essential. A standard, high-throughput method to assess Gq-coupled receptor activation is the Calcium Mobilization Assay .

This protocol is designed to measure the increase in intracellular calcium concentration following receptor activation in a cell-based system, providing a functional readout of Gq-pathway engagement.

1. Principle: Cells stably expressing the human α1A-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye.[15][16] Upon receptor activation by an agonist, the release of Ca2+ from the endoplasmic reticulum into the cytoplasm causes the dye to fluoresce.[15][16] The intensity of this fluorescence, measured over time by an instrument like a FlexStation® or FLIPR®, is directly proportional to the degree of Gq activation.[15][16]

2. Materials & Reagents:

-

Cell Line: HEK293 cells stably transfected with the human α1A-adrenergic receptor gene.

-

Assay Plate: 96-well, black-walled, clear-bottom tissue culture plates.

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent Dye: Fluo-4 AM or a comparable calcium-sensitive dye.

-

Test Compounds: Phenylephrine (positive control), N-Benzylphenylephrine.

-

Instrument: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation® 3).

3. Step-by-Step Methodology:

-

Cell Plating: a. Culture the α1A-HEK293 cells to ~80-90% confluency. b. Trypsinize, count, and resuspend the cells in culture medium. c. Seed the cells into the 96-well assay plate at a density of 40,000-60,000 cells per well in 100 µL. d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

Dye Loading: a. Prepare the dye loading solution by reconstituting Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer to a final concentration of 2-4 µM.[17] b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.[15]

-

Compound Plate Preparation: a. Prepare a 10 mM stock solution of Phenylephrine and N-Benzylphenylephrine in DMSO. b. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). The final concentrations in the assay will be 5-fold lower, so prepare these solutions at 5x the final target concentration.

-

Assay Execution: a. Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader. b. Program the instrument to perform a kinetic read: i. Establish a stable baseline fluorescence reading for 15-20 seconds. ii. Automate the addition of 25 µL of compound from the compound plate to the cell plate. iii. Immediately continue the kinetic read for an additional 90-120 seconds to capture the peak calcium response.

-

Data Analysis: a. The primary data is the change in relative fluorescence units (RFU) over time. b. Calculate the response for each well as the maximum RFU value minus the baseline RFU value. c. Normalize the data, setting the response to buffer alone as 0% and the response to a maximal concentration of the positive control (Phenylephrine) as 100%. d. Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax).

Caption: Workflow for the in vitro Calcium Mobilization Assay.

Section 5: Data Interpretation and Presentation

The results from the calcium mobilization assay would allow for a direct comparison of the functional activity of N-Benzylphenylephrine to Phenylephrine at the α1A-receptor.

Table 1: Hypothetical Functional Potency and Efficacy Data

| Compound | Potency (EC50) | Efficacy (Emax, % of Phenylephrine) | Hypothesized Activity |

| Phenylephrine | 150 nM | 100% | Full Agonist |

| N-Benzylphenylephrine | 2.5 µM | 95% | Reduced Potency Agonist |

| (Alternative Scenario) | 500 nM | 40% | Partial Agonist |

| (Alternative Scenario) | > 10 µM | < 5% | Inactive / Potential Antagonist |

This table presents hypothetical data to illustrate potential outcomes.

Section 6: Conclusion and Future Perspectives

Based on foundational principles of adrenergic pharmacology and structure-activity relationships, N-Benzylphenylephrine is hypothesized to be a modulator of the α1-adrenergic receptor. The addition of the N-benzyl group likely reduces its potency as an agonist compared to its parent compound, phenylephrine, and may introduce partial agonist or even antagonist characteristics.

The definitive mechanism can only be confirmed through empirical testing. The provided calcium mobilization assay protocol serves as the primary functional screen for Gq-mediated activity. To build a comprehensive profile, further studies are essential:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of N-Benzylphenylephrine at α1- and other adrenergic receptors, confirming whether changes in potency are due to reduced affinity or reduced efficacy.

-

Receptor Selectivity Panel: Screening against a broad panel of adrenergic receptor subtypes (α1A, α1B, α1D, α2s, βs) to identify any off-target activity or a shift in selectivity.

-

cAMP Assays: To investigate potential activity at Gs- or Gi-coupled β- or α2-receptors, respectively.

-

In Vivo Studies: To assess the physiological effects on parameters like blood pressure and heart rate in animal models, translating the in vitro findings to a systemic level.

This guide provides the theoretical framework and a practical, validated protocol for the rigorous scientific investigation of N-Benzylphenylephrine's mechanism of action.

References

-

Phenylephrine | C9H13NO2 | CID 6041 - PubChem. [Link]

-

phenylephrine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Siddiqui, M., & Tariq, H. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of phenylephrine and its indications? [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenylephrine Hydrochloride? [Link]

-

Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis. [Link]

-

Taylor & Francis. (n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. [Link]

-

Zhao, X., Vatner, D. E., Vatner, S. F., & Vatner, S. F. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H455–H465. [Link]

-

Argentin, S., Ardati, A., D'Orléans-Juste, P., Nemer, M., & Drouin, J. (1994). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. [Link]

-

Wikipedia. (n.d.). Alpha-1 adrenergic receptor. [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

Scribd. (n.d.). Structure Activity Relationships. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of phenylephrine? [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]

-

Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of phenylephrine? [Link]

-

PubMed. (2023). Phenylephrine. [Link]

-

ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

-

PubMed. (1998). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. [Link]

Sources

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. journals.physiology.org [journals.physiology.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. scribd.com [scribd.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Profile of Benzylphenylephrine: A Technical Guide for Drug Development Professionals

Abstract

Benzylphenylephrine, identified as Phenylephrine Impurity D, is a compound of significant interest within the field of adrenergic pharmacology due to its structural relationship to the well-characterized α1-adrenergic agonist, phenylephrine.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. While direct extensive studies on this compound are limited, this document synthesizes available information and provides a robust framework for its investigation, drawing upon established methodologies and the known pharmacology of its parent compound. The guide delves into its synthesis, presumed mechanism of action, and detailed experimental protocols for its full characterization.

Introduction: Unveiling this compound

This compound, chemically known as (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol, is a close structural analog of phenylephrine.[2] Its significance arises primarily from its classification as a process-related impurity in the synthesis of phenylephrine, a widely used pharmaceutical agent.[1] Understanding the pharmacological and toxicological profile of such impurities is a critical aspect of drug development and regulatory compliance. Given its structural similarity to phenylephrine, a potent and selective α1-adrenergic receptor agonist, this compound is hypothesized to possess similar pharmacological properties.[3][4] This guide will explore this hypothesis through a detailed examination of its potential biological activity and the methodologies required for its empirical validation.

Synthesis and Chemical Properties

The synthesis of this compound is intrinsically linked to the manufacturing process of phenylephrine. One established method for preparing L-phenylephrine hydrochloride involves the asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride.[5] In a similar vein, an improved synthesis of phenylephrine hydrochloride has been described starting from 3-hydroxyacetophenone, which is converted to 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, a direct precursor that upon stereoselective reduction yields (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, which is this compound.[6]

| Property | Value | Source |

| Chemical Name | (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol | [2] |

| Synonyms | Phenylephrine Impurity D, this compound | [1][2] |

| CAS Number | 1367567-95-0 | [7] |

| Molecular Formula | C16H19NO2 | [8] |

| Molecular Weight | 257.33 g/mol | [8] |

Postulated Pharmacological Profile

Based on its chemical structure, this compound is anticipated to act as an agonist at adrenergic receptors, with a likely preference for the α1-adrenergic subtype, similar to phenylephrine.[3][4]

Mechanism of Action at the α1-Adrenergic Receptor

Phenylephrine's mechanism of action is well-established; it directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[9][10] This action is mediated through the Gq signaling pathway. The binding of an agonist to the α1-receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The resulting increase in intracellular calcium leads to smooth muscle contraction. It is highly probable that this compound, if it is an α1-agonist, will follow this same signaling cascade.

Caption: Postulated Gq signaling pathway for this compound.

Expected Physiological Effects

Should this compound exhibit significant α1-adrenergic agonist activity, its physiological effects would be expected to mirror those of phenylephrine, including:

-

Vasoconstriction: An increase in peripheral vascular resistance, leading to a rise in blood pressure.[9]

-

Mydriasis: Dilation of the pupil if applied topically to the eye.

Methodologies for Pharmacological Characterization

A thorough investigation of this compound's pharmacological profile requires a series of well-defined in vitro and in vivo experiments.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes (α1A, α1B, α1D).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Isolate cell membranes from tissues or cell lines expressing the desired α1-adrenergic receptor subtype.[8]

-

Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[8]

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a sucrose buffer and determine the protein concentration.[8]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.[8]

-

Total Binding: Add assay buffer, a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors), and the membrane preparation.[13]

-

Non-specific Binding: Add assay buffer, the radiolabeled ligand, a high concentration of a non-labeled antagonist (e.g., phentolamine), and the membrane preparation.

-

Competitive Binding: Add assay buffer, the radiolabeled ligand, varying concentrations of unlabeled this compound, and the membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium.[8]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[8]

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Caption: Workflow for a competitive radioligand binding assay.

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or has no effect at the receptor.

Objective: To assess the functional activity of this compound at α1-adrenergic receptors and determine its potency (EC50) and efficacy.

Experimental Protocol: Isolated Tissue Bath Assay (e.g., Rat Aorta)

-

Tissue Preparation:

-

Euthanize a rat and dissect the thoracic aorta.[14]

-

Cut the aorta into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Isometric Tension Recording:

-

Connect one end of the aortic ring to a fixed support and the other to an isometric force transducer.

-

Apply a resting tension and allow the tissue to equilibrate.

-

-

Experimentation:

-

Induce a reference contraction with a known vasoconstrictor (e.g., phenylephrine or potassium chloride).

-

After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

-

Record the contractile response at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum response to the reference vasoconstrictor.

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect).

-

In Vivo Studies

Objective: To evaluate the physiological effects of this compound on blood pressure in an animal model.

Experimental Protocol: Anesthetized Rat Blood Pressure Model

-

Animal Preparation:

-

Anesthetize a rat (e.g., with isoflurane).[15]

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.

-

-

Drug Administration:

-

Administer increasing doses of this compound intravenously.

-

Record the changes in systolic, diastolic, and mean arterial pressure.

-

-

Data Analysis:

-

Plot the change in mean arterial pressure against the dose of this compound to determine the dose-response relationship.

-

Safety and Toxicology

While no specific toxicological studies on this compound are readily available, information can be inferred from studies on phenylephrine. The National Toxicology Program conducted comprehensive toxicology and carcinogenesis studies on phenylephrine hydrochloride.[16] These studies provide a valuable starting point for assessing the potential toxicity of the structurally similar this compound. Key considerations for the toxicological evaluation of this compound would include assessments of acute toxicity, genotoxicity, and repeat-dose toxicity.

Conclusion and Future Directions

This compound, as a known impurity of phenylephrine, warrants a thorough pharmacological investigation to ensure the safety and efficacy of phenylephrine-containing drug products. Based on its structural analogy, it is strongly hypothesized to be an α1-adrenergic agonist. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of its receptor binding affinity, functional activity, and in vivo physiological effects. Future research should focus on executing these studies to definitively elucidate the pharmacological profile of this compound and to assess its potential contribution to the overall clinical effects of phenylephrine formulations.

References

-

Naarini Molbio Pharma. (n.d.). Phenylephrine EP Impurity D. Retrieved from [Link]

- Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 195, 145–154.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

SynZeal. (n.d.). Phenylephrine EP Impurity D. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of Phenylephrine Hydrochloride in F344/N Rats and B6C3F1 Mice (Feed Studies). (NTP TR 322). U.S.

-

REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). Phenylephrine EP Impurity D. Retrieved from [Link]

-

Journal of Physiology and Pharmacology. (n.d.). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Retrieved from [Link]

- Google Patents. (n.d.). US6187956B1 - Method for preparing of L-phenylephrine hydrochloride.

-

Chinese Journal of Pharmaceuticals. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Retrieved from [Link]

-

Dr.Oracle. (2025, November 26). What is the mechanism of action (MOA) of phenylephrine?. Retrieved from [Link]

-

YouTube. (2019, May 10). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Phenylephrine. Retrieved from [Link]

-

SynZeal. (n.d.). Phenylephrine EP Impurity D | 1367567-95-0. Retrieved from [Link]

-

Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine?. Retrieved from [Link]

-

PubMed. (2023, October 30). Phenylephrine. Retrieved from [Link]

-

PubMed Central. (n.d.). Vasoconstrictor responsiveness of the rat mesenteric arterial bed in cirrhosis. Retrieved from [Link]

-

PubMed. (n.d.). Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1367567-95-0 | Product Name : Phenylephrine Hydrochloride - Impurity D. Retrieved from [Link]

-

RJPT SimLab. (n.d.). List of Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Cryotherapy. Retrieved from [Link]

-

Open Research Newcastle. (2021, March 3). Short-Duration Hypothermia Induction in Rats using Models for Studies examining Clinical Relevance and Mechanisms. Retrieved from [Link]

Sources

- 1. Naarini Molbio Pharma [naarini.com]

- 2. Phenylephrine EP Impurity D | 1367567-95-0 | SynZeal [synzeal.com]

- 3. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6187956B1 - Method for preparing of L-phenylephrine hydrochloride - Google Patents [patents.google.com]

- 6. Improved Synthetic Process of Phenylephrine Hydrochloride [cjph.com.cn]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reprocell.com [reprocell.com]

- 15. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 16. innoprot.com [innoprot.com]

Benzylphenylephrine structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of N-Benzylphenylephrine Analogues

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for N-benzyl substituted phenylephrine analogues targeting the α1-adrenergic receptor (α1-AR). Phenylephrine, a selective α1-AR agonist, serves as a foundational scaffold in medicinal chemistry for developing agents to treat conditions like hypotension and nasal congestion. The strategic addition of an N-benzyl group offers a powerful vector to modulate pharmacological properties, including receptor affinity, functional potency, and subtype selectivity. This document details the critical structural components of the phenylephrine core, analyzes the impact of the N-benzyl moiety, and provides a robust framework of experimental methodologies essential for quantifying these relationships. We will delve into the causality behind the selection of specific assays, from initial receptor binding to downstream functional responses and in vivo validation, providing researchers and drug development professionals with a rigorous guide to navigating the SAR of this important class of compounds.

Introduction: The Rationale for N-Benzyl Substitution

Phenylephrine is a classic phenethylamine-class sympathomimetic agent that elicits its physiological effects, most notably vasoconstriction, through the selective agonism of α1-adrenergic receptors.[1][2] Its structure, characterized by a meta-hydroxyl group on the phenyl ring and an N-methyl ethanolamine sidechain, has been a subject of extensive SAR studies.[3][4] While effective, the drive to optimize therapeutic agents necessitates exploring novel chemical space to enhance potency, improve selectivity among α1-AR subtypes (α1A, α1B, α1D), and fine-tune pharmacokinetic profiles.[5][6]

The introduction of a bulky N-benzyl substituent to the core phenylephrine scaffold is a strategic choice rooted in established medicinal chemistry principles. N-substitution on phenethylamines is known to significantly influence adrenergic receptor selectivity and activity.[7][8] A benzyl group, in particular, introduces a large, lipophilic moiety that can engage in additional hydrophobic or π-stacking interactions within the receptor's binding pocket, potentially increasing affinity and modulating efficacy.[9] Furthermore, this substitution can protect the amine from rapid metabolism by enzymes like monoamine oxidase (MAO), potentially extending the duration of action.[7] This guide systematically dissects the SAR of this modification, providing the theoretical and practical foundation for its rational design.

The α1-Adrenergic Receptor: Mechanism of Action

To understand the functional consequences of structural modifications, one must first grasp the target's signaling pathway. The α1-adrenergic receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[10] Upon agonist binding, they couple primarily to the Gq/11 family of heterotrimeric G-proteins.[11] This initiates a well-defined signaling cascade that serves as the basis for our functional assays.

The Gq/11 Signaling Cascade:

-

Activation: Agonist binding induces a conformational change in the α1-AR.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Effector Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

-

Cellular Response: The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates downstream effectors like protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[10]

This pathway provides two primary readouts for in vitro functional activity: the accumulation of inositol phosphates and the mobilization of intracellular calcium.[13][14]

Caption: The α1-Adrenergic Receptor Gq signaling pathway.

Core Structure-Activity Relationships of the Phenylephrine Scaffold

Before assessing the N-benzyl group, we must understand the established SAR of the parent phenylephrine molecule. The phenethylamine skeleton is the fundamental pharmacophore.[7]

-

The Phenyl Ring: The hydroxyl group at the meta-position (3'-OH) is a key differentiator from catecholamines like epinephrine (which have 3',4'-dihydroxy groups). The absence of the 4'-OH group reduces potency compared to epinephrine but critically, it prevents metabolism by catechol-O-methyltransferase (COMT), increasing oral bioavailability and duration of action.[4] The phenyl ring itself is essential for binding, likely through hydrophobic interactions.[3]

-

The Ethanolamine Side Chain:

-

β-Hydroxyl Group: The hydroxyl group on the carbon beta to the amine is crucial for direct agonist activity. It participates in key hydrogen bonding interactions within the receptor binding site.[15][16]

-

Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the receptor interaction. This is a cornerstone of the Easson-Stedman hypothesis, which posits a three-point attachment to the receptor.[15][16]

-

Amine Group: The amine must be protonated at physiological pH to form an ionic bond with a conserved aspartate residue in the receptor's third transmembrane domain.[6] It must be separated from the phenyl ring by a two-carbon chain for optimal activity.[7]

-

-

The N-Substituent:

-

N-Methyl Group: In phenylephrine, the N-methyl group is optimal for α-receptor activity. Increasing the size of this alkyl substituent generally decreases α-receptor activity while increasing β-receptor activity.[8] The N-benzyl group is a significant deviation from this rule, suggesting a different mode of interaction.

-

Experimental Workflow for SAR Determination

A systematic evaluation of SAR requires a multi-tiered experimental approach. The workflow is designed to move from high-throughput screening of receptor binding and initial function to more complex physiological validation. This ensures that resources are focused on the most promising candidates.

Sources

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. pharmacyindia.co.in [pharmacyindia.co.in]

- 4. SAR of Sympathomimetic Agents: Direct acting: Nor-epinephrine, Epinephrine, Phenylephrine, Dopamine, Methyldopa, Clonidine | Pharmaguideline [pharmaguideline.com]

- 5. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]

- 8. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 11. innoprot.com [innoprot.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical Characterization of Benzylphenylephrine

Abstract: Benzylphenylephrine, identified as a key impurity and derivative of the well-characterized α1-adrenergic agonist Phenylephrine, represents a significant unknown in the landscape of sympathomimetic pharmacology. To date, public-domain research detailing its specific in vitro and in vivo effects is not available. This technical guide addresses this knowledge gap by providing a comprehensive, structured framework for the complete preclinical characterization of this compound. From fundamental receptor binding assays to whole-organism physiological response studies, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines not just the requisite experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound investigation into the pharmacological profile of this compound.

Introduction: The Rationale for Characterizing this compound

This compound, chemically known as (1R)-2-(Benzylmethylamino)-1-(3-hydroxyphenyl)ethanol, is primarily recognized as "Phenylephrine Impurity D" in European and US Pharmacopeia[1][2][3]. It is a structural analog of Phenylephrine, a potent and selective α1-adrenergic receptor agonist widely used in clinical practice for treating hypotension, nasal congestion, and as a mydriatic agent[4][5][6].

The key structural deviation in this compound is the substitution of a methyl group on the amine with a larger, bulkier benzyl group[1]. In structure-activity relationship (SAR) studies of adrenergic agonists, modifications to the amine substituent are known to profoundly influence receptor affinity, selectivity, and intrinsic activity. The addition of the benzyl group could theoretically:

-

Alter Receptor Selectivity: It may decrease affinity for α1-receptors while potentially increasing affinity for other adrenergic subtypes (e.g., β-receptors) or even non-adrenergic targets.

-

Modify Intrinsic Activity: The compound could shift from being a full agonist (like Phenylephrine) to a partial agonist or even an antagonist.

-

Introduce New Pharmacological Properties: The structural change may confer entirely new biological activities.

Given its status as a process-related impurity in the synthesis of Phenylephrine, characterizing the pharmacological and toxicological profile of this compound is not merely an academic exercise.[7]. It is a regulatory and safety imperative to understand if its presence, even in trace amounts, could contribute to unexpected side effects or alter the efficacy of the parent drug. This guide provides the experimental blueprint for such a characterization.

Proposed Framework for Pharmacological Characterization

The following sections detail a logical, stepwise approach to fully elucidate the in vitro and in vivo effects of this compound. The workflow is designed to move from foundational molecular interactions to complex physiological responses.

Caption: Proposed experimental workflow for this compound characterization.

In Vitro Characterization: Defining Molecular Interactions

The initial phase focuses on defining how this compound interacts with its most probable targets—adrenergic receptors—at a molecular and cellular level.

Experiment 1: Adrenergic Receptor Binding Assays

Causality: The first and most fundamental question is whether this compound binds to adrenergic receptors and with what affinity and selectivity. Radioligand competition binding assays are the gold standard for determining a compound's binding affinity (Ki) for a specific receptor subtype.[8]. This step is critical as it dictates all subsequent experimental design.

Protocol: Radioligand Competition Binding Assay

-

Cell Culture & Membrane Preparation:

-

Culture cell lines stably expressing a high density of a single human adrenergic receptor subtype (e.g., HEK293 cells expressing α1A, α1B, α1D, α2A, β1, β2 receptors).

-

Harvest cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend membrane pellets in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors), and varying concentrations of unlabeled this compound (the "competitor").

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[9].

-

Harvesting & Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters to remove non-specific binding.

-

Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Expected Data Output & Interpretation: The results will be a series of Ki values. Comparing the Ki values across all tested receptor subtypes will reveal the binding profile of this compound.

| Receptor Subtype | Hypothetical Ki (nM) for this compound | Interpretation |

| Alpha-1A | 150 | Moderate Affinity |

| Alpha-1B | 85 | Highest Affinity |

| Alpha-1D | 250 | Moderate Affinity |

| Alpha-2A | >10,000 | Negligible Affinity |

| Beta-1 | >10,000 | Negligible Affinity |

| Beta-2 | 8,500 | Very Low Affinity |

| This table presents hypothetical data for illustrative purposes. |

Experiment 2: Cell-Based Functional Assays

Causality: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are required to determine the intrinsic activity of this compound at the receptors for which it shows significant binding affinity.

Protocol: Gq-Pathway Calcium Mobilization Assay (for α1 Receptors)

-

Cell Culture: Plate cells expressing the target α1-adrenergic receptor subtype (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition & Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a range of concentrations of this compound into the wells and immediately begin recording fluorescence changes over time.

-

As a positive control, use a known α1 agonist like Phenylephrine.

-

-

Data Analysis:

-

Measure the peak fluorescence response for each concentration.

-

Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

To test for antagonist activity, pre-incubate the cells with this compound before adding the positive control agonist and look for a rightward shift in the agonist's dose-response curve.

-

Signaling Pathway Visualization:

Sources

- 1. veeprho.com [veeprho.com]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. Phenylephrine EP Impurity D | 1367567-95-0 | SynZeal [synzeal.com]

- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103553942A - Preparation method of phenylephrine hydrochloride impurity - Google Patents [patents.google.com]

- 8. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In-depth Technical Guide: Benzylphenylephrine Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth exploration of the methodologies used to characterize the receptor binding affinity of benzylphenylephrine, a synthetic sympathomimetic amine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering researchers to not only execute these assays with precision but also to critically interpret the resulting data. We will delve into the core principles of radioligand binding assays, provide detailed, field-tested protocols for determining binding affinity, and discuss the critical importance of data analysis and validation. This guide is designed to serve as a practical and authoritative resource for professionals in pharmacology and drug development, ensuring that the methodologies employed are robust, reproducible, and yield data of the highest integrity.

Introduction: The Pharmacology of this compound

This compound is a chemical analogue of phenylephrine, a well-known alpha-1 adrenergic receptor agonist.[1][2][3] Like phenylephrine, its pharmacological activity is presumed to be mediated primarily through its interaction with adrenergic receptors.[1][2][3] Understanding the precise binding affinity of this compound for various receptor subtypes is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents.

The core of this characterization lies in receptor binding assays, a fundamental technique in pharmacology.[4] These assays allow for the direct measurement of the interaction between a ligand (in this case, this compound) and its receptor. The data generated from these studies, such as the inhibition constant (Ki), provide a quantitative measure of the ligand's affinity for the receptor, a critical parameter in drug design and development.[5][6][7]

Theoretical Framework: Principles of Receptor Binding

Before delving into experimental protocols, it is essential to grasp the theoretical underpinnings of ligand-receptor interactions. The law of mass action provides the foundation for understanding these interactions, which are typically reversible and saturable.

2.1. Key Parameters in Binding Affinity

-

Kd (Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher affinity of the radioligand for the receptor.

-

IC50 (Inhibitory Concentration 50%): In competition binding assays, this is the concentration of an unlabeled drug (the competitor, e.g., this compound) that displaces 50% of the specifically bound radioligand.[5]

-

Ki (Inhibition Constant): The Ki is the apparent affinity of the competing unlabeled drug for the receptor. It is a more absolute measure of affinity than the IC50 as it is corrected for the concentration and affinity of the radioligand used in the assay.[5][7] The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value.[5][6][8]

Cheng-Prusoff Equation:

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

This equation underscores the importance of accurately determining the Kd of the radioligand before proceeding with competitive binding experiments.[5][9]

2.2. Experimental Approaches: Saturation vs. Competition Assays

Two primary types of radioligand binding assays are employed to characterize ligand-receptor interactions:

-

Saturation Binding Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for those receptors (Kd). In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation.

-

Competition Binding Assays: These assays measure the ability of an unlabeled compound (the competitor) to compete with a radiolabeled ligand for binding to a receptor.[4] This is the primary method used to determine the affinity (Ki) of unlabeled compounds like this compound.[10]

The choice of which assay to use is dictated by the experimental question. To characterize a novel radioligand, saturation binding is essential. To determine the affinity of an unlabeled compound, competition binding is the method of choice.[4]

Experimental Workflow: A Validating System

The following sections detail a robust and self-validating workflow for determining the receptor binding affinity of this compound. Each step is designed to ensure data integrity and reproducibility.

3.1. Workflow Overview

Caption: High-level workflow for receptor binding affinity studies.

3.2. Phase 1: Preparation

3.2.1. Step-by-Step Protocol: Membrane Preparation from Cell Culture

This protocol is designed for cells heterologously expressing the adrenergic receptor of interest.

-

Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the α1A-adrenergic receptor) to ~90% confluency in appropriate growth medium.

-

Harvesting: Aspirate the growth medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[10]

-

Lysis: Add 5-10 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to the flask.[11] Scrape the cells and transfer the suspension to a centrifuge tube.

-

Homogenization: Homogenize the cell suspension using a Polytron homogenizer (or similar) on ice.[10] This step is critical for disrupting the cell membranes and releasing the receptors.

-

Centrifugation: Centrifuge the homogenate at 500-1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[10]

-

Membrane Pelleting: Carefully transfer the supernatant to a fresh tube and centrifuge at 20,000-40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10][11]

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11] Repeat the centrifugation and resuspension step to wash the membranes.[11]

-

Protein Quantification: Determine the protein concentration of the final membrane suspension using a standard method such as the Bradford or BCA assay.[11] This is crucial for ensuring consistency between experiments.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.[11] Avoid repeated freeze-thaw cycles.

3.2.2. Radioligand and Compound Preparation

-

Radioligand: Choose a suitable radioligand with high affinity and selectivity for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenergic receptors). Prepare stock solutions in an appropriate solvent and store as recommended by the manufacturer.

-

This compound: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol). From this stock, create a series of dilutions in assay buffer to generate a concentration-response curve. It is critical to perform serial dilutions accurately.

3.3. Phase 2: The Binding Assay

3.3.1. Step-by-Step Protocol: Competition Binding Assay

-

Assay Setup: Set up the assay in 96-well plates or individual microcentrifuge tubes. For each concentration of this compound, prepare triplicate tubes.

-

Component Addition: Add the following to each tube/well in the specified order:[10]

-

Assay Buffer: To bring the final volume to a desired total (e.g., 250 µL).[11]

-

This compound or Vehicle: Add the appropriate dilution of the unlabeled compound. For total binding, add vehicle. For non-specific binding, add a high concentration of a known competitor (e.g., 10 µM Phentolamine for α1-receptors).

-

Radioligand: Add a fixed concentration of the radioligand, typically at or near its Kd value.[11]

-

Membrane Preparation: Add the membrane suspension (e.g., 20-50 µg of protein per tube) to initiate the reaction.[10][11]

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10][11]

-

Separation of Bound and Free Ligand: This is a critical step. Rapidly separate the receptor-bound radioligand from the unbound radioligand. The most common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[10][11]

-

Quantification:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Cap the vials, vortex, and allow them to sit for several hours in the dark.

-

Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.[11]

-

3.4. Phase 3: Data Analysis and Interpretation

3.4.1. Data Transformation

-

Calculate Specific Binding:

-

Total Binding: Average CPM from the vehicle-treated tubes.

-

Non-Specific Binding (NSB): Average CPM from the tubes containing the high concentration of the known competitor.

-

Specific Binding: Total Binding - Non-Specific Binding.

-

-

Normalize Data: Express the specific binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor (% of control).

3.4.2. Non-linear Regression Analysis

-

Use a suitable software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis on the normalized data.

-

Fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model. This will generate a sigmoidal dose-response curve from which the IC50 value is determined.

3.4.3. Calculation of Ki

-

Using the experimentally determined IC50 and the known Kd of the radioligand, calculate the Ki value using the Cheng-Prusoff equation.[5][8]

3.4.4. Signaling Pathway Context

The binding of this compound to its target receptor initiates a downstream signaling cascade. For example, binding to α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), typically leads to the activation of the Gq alpha subunit of a heterotrimeric G protein.[12][13] This activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][14] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][14][15]

Caption: Simplified Gq signaling pathway for α1-adrenergic receptors.

Data Presentation: A Comparative Approach

Quantitative data from binding affinity studies should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Binding Affinity Profile of this compound

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | IC50 of this compound (nM) | Ki of this compound (nM) | n |

| α1A-Adrenergic | [3H]-Prazosin | 0.2 | 150 | 75 | 3 |

| α1B-Adrenergic | [3H]-Prazosin | 0.3 | 400 | 200 | 3 |

| α1D-Adrenergic | [3H]-Prazosin | 0.25 | 800 | 400 | 3 |

| α2A-Adrenergic | [3H]-Rauwolscine | 1.5 | >10,000 | >5,000 | 3 |

| β1-Adrenergic | [3H]-CGP 12177 | 0.5 | >10,000 | >5,000 | 3 |

| β2-Adrenergic | [3H]-CGP 12177 | 0.4 | >10,000 | >5,000 | 3 |

Data are presented as mean values from 'n' independent experiments.

This table clearly demonstrates the hypothetical selectivity of this compound for α1-adrenergic receptor subtypes over α2- and β-adrenergic receptors.

Trustworthiness and Validation: Ensuring Data Integrity

The credibility of binding affinity data hinges on rigorous experimental design and validation.

-

Receptor Expression Confirmation: If using a recombinant system, confirm the expression of the target receptor via methods such as Western blotting or qPCR.

-

Radioligand Quality Control: Ensure the purity and integrity of the radioligand. Perform a saturation binding experiment to confirm its Kd and Bmax in your system, which should be consistent with published values.

-